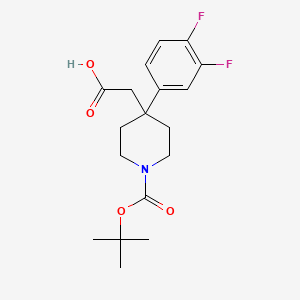

4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid

Description

4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid is a piperidine derivative featuring a 3,4-difluorophenyl group and a tert-butoxycarbonyl (Boc)-protected amine at the 1-position. The 4-position of the piperidine ring is substituted with an acetic acid moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its fluorine atoms for enhanced lipophilicity and metabolic stability, while the Boc group ensures synthetic manipulability .

Properties

IUPAC Name |

2-[4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,11-15(22)23)12-4-5-13(19)14(20)10-12/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKIKKJOUCBMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The piperidine ring is then constructed, followed by the introduction of the Boc group and the acetic acid moiety. Common reagents and solvents used in these reactions include trifluoroacetic acid, diethyl ether, and various bases such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluorophenyl group can impart unique electronic properties to the resulting compounds, making them useful in various chemical reactions.

Biology: In biological research, 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may allow it to interact with biological targets in a way that could lead to the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features include:

- 3,4-Difluorophenyl group: Enhances lipophilicity and electronic effects compared to mono-fluorinated analogs.

- Boc protection : Increases steric bulk and stability during synthetic steps.

Table 1: Structural Comparison with Analogs

*Estimated based on analogous compounds.

†Predicted using fragment-based methods; fluorine atoms increase lipophilicity, while acetic acid lowers it.

(a) Role of Fluorination

- 3,4-Difluorophenyl vs. 4-Fluorophenyl: The difluorinated analog exhibits higher metabolic stability and binding affinity to hydrophobic enzyme pockets compared to mono-fluorinated derivatives like 4-(4-Fluorophenyl)piperidine .

- Trifluoromethylphenyl analogs: Compounds like 1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine show even greater lipophilicity (LogP ~3.8) but reduced solubility, limiting their utility in aqueous formulations.

(b) Functional Group Impact

- Boc protection : Facilitates amine group protection during multi-step syntheses, as seen in the deprotection of 4-[5-(3,4-difluorophenyl)imidazol-1-yl]-piperidine derivatives using TFA .

- Acetic acid moiety: Enhances polar interactions in target binding, contrasting with sulfonyl or cyano groups in analogs like 2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid , which prioritize steric bulk over solubility.

Biological Activity

4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorophenyl group and a Boc (tert-butoxycarbonyl) protecting group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

-

Cancer Therapy :

- Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown enhanced activity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

- The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, compounds targeting IKKb have demonstrated potential in reducing inflammation linked to cancer progression .

-

Neurodegenerative Diseases :

- The compound may also play a role in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters crucial for cognitive function .

- Studies suggest that piperidine derivatives can improve brain exposure and dual inhibition properties, potentially leading to better therapeutic outcomes in neurodegenerative conditions .

Case Studies

- Case Study 1 : A derivative of this compound was tested in vitro against FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability and induction of apoptosis, supporting its use as an anticancer agent .

- Case Study 2 : In animal models of Alzheimer's disease, similar piperidine compounds demonstrated a reduction in amyloid-beta aggregation and improved cognitive function metrics. These findings suggest potential for clinical applications in dementia-related therapies .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the efficacy of piperidine derivatives. Key findings include:

- Cytotoxicity : Enhanced cytotoxic effects correlate with specific substitutions on the piperidine ring.

- Enzyme Inhibition : The presence of nitrogen atoms within the piperidine structure is crucial for effective enzyme inhibition related to neurodegenerative disease pathways .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.